molecular formula C11H16N2O2 B13857769 2-amino-3-(4-methoxyphenyl)-N-methylpropanamide

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide

Cat. No.: B13857769
M. Wt: 208.26 g/mol
InChI Key: XKYLPXSNEQYJDG-UHFFFAOYSA-N
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Description

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide is an organic compound that features an amino group, a methoxy-substituted phenyl ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxyphenyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the acylation of the amine with propanoyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-methoxyphenyl)propanamide: Lacks the N-methyl group, which may affect its biological activity.

    2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide: Contains a hydroxy group instead of a methoxy group, which can alter its chemical reactivity and biological properties.

    2-amino-3-(4-methoxyphenyl)-N-ethylpropanamide: Has an ethyl group instead of a methyl group, potentially affecting its pharmacokinetics and pharmacodynamics.

Uniqueness

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the N-methyl group can influence its metabolic stability and interaction with biological targets.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-3-(4-methoxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C11H16N2O2/c1-13-11(14)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3,(H,13,14)

InChI Key

XKYLPXSNEQYJDG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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